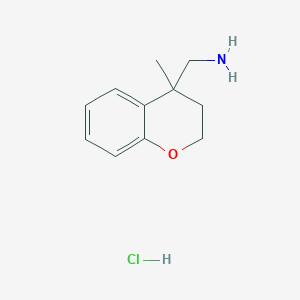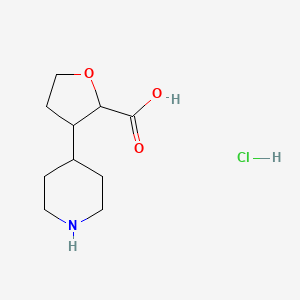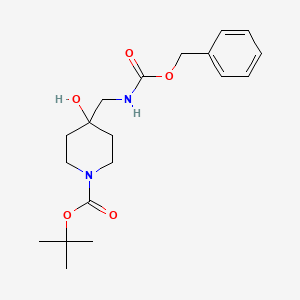![molecular formula C9H13NO B15306235 3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)
3-[2-(Methylamino)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Methylamino)ethyl]phenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the phenol ring is substituted with a 2-(methylamino)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-[2-(Methylamino)ethyl]phenol involves the reaction of meta-hydroxyacetophenone with methylamine. This reaction typically proceeds through a series of steps, including the formation of an intermediate imine, followed by reduction to yield the desired product . The reaction conditions often involve the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction pathways. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Methylamino)ethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, halogenated, or sulfonated phenolic derivatives.
Applications De Recherche Scientifique
3-[2-(Methylamino)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-[2-(Methylamino)ethyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites on proteins or enzymes. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylephrine: A compound with a similar structure but with a hydroxyl group at the para position instead of the meta position.
2,6-Dibromo-4-(2-(methylamino)ethyl)phenol: A brominated derivative with enhanced cytotoxic activity.
Uniqueness
3-[2-(Methylamino)ethyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its meta-substituted phenol ring allows for different reactivity compared to para-substituted analogs, making it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
3-[2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO/c1-10-6-5-8-3-2-4-9(11)7-8/h2-4,7,10-11H,5-6H2,1H3 |
Clé InChI |
ZEWFJYYLEOBCNY-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B15306190.png)
![2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306192.png)
![1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid](/img/structure/B15306200.png)

![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)


![(2R)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15306236.png)
![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)



